molecular formula C22H26N4O2 B3340939 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide CAS No. 959626-45-0

5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide

Cat. No. B3340939
CAS RN: 959626-45-0
M. Wt: 378.5 g/mol
InChI Key: FQGXFVDABCBEFW-UHFFFAOYSA-N
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Description

“5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide” is a high-affinity ligand that is specific for the macrophage colony-stimulating factor receptor (CSF1R), the expression of which is essentially restricted to microglia within the brain . It has been developed as a radiotracer for positron emission tomography (PET) imaging . This compound is also known as c-Fms-IN-1, a FMS kinase inhibitor with an IC50 of 0.0008 μM .

Mechanism of Action

The compound works by binding to the CSF1R, a receptor that is expressed largely by microglia relative to other cell types in the brain . This allows it to be used in PET imaging to study microglia in their native tissue microenvironment .

Safety and Hazards

A Phase 1 study has been conducted to evaluate the safety and tolerability of PET imaging with this compound in patients with Amyotrophic Lateral Sclerosis (ALS) . The study found that the compound is safe for use in humans .

Future Directions

The compound shows promise for use in PET imaging to study microglia and neuroinflammation in the human brain . Further development and studies are needed to confirm its effectiveness and safety .

properties

IUPAC Name

5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGXFVDABCBEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651412
Record name 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959626-45-0
Record name 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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